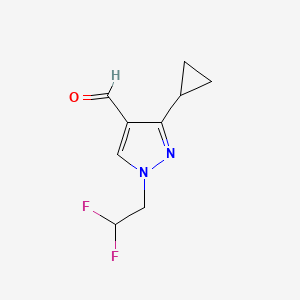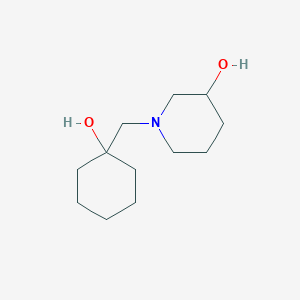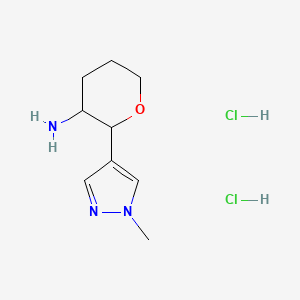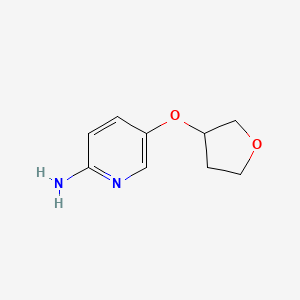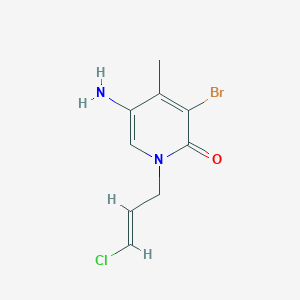
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is a complex organic compound with the molecular formula C8H8BrClN2O This compound is notable for its unique structure, which includes a pyridinone ring substituted with amino, bromo, chloropropenyl, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: It could be used in the development of new materials or as a precursor for other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one is not well-documented. its structure suggests it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The specific pathways involved would depend on the biological context in which the compound is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one: This compound is structurally similar but lacks the methyl group at the 4-position.
3-Bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the amino group at the 5-position.
5-Amino-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one: Similar but lacks the bromo group at the 3-position.
Uniqueness
The presence of both amino and bromo groups, along with the chloropropenyl and methyl substituents, makes 5-Amino-3-bromo-1-(3-chloroprop-2-en-1-yl)-4-methyl-1,2-dihydropyridin-2-one unique. These functional groups provide a range of chemical reactivity and potential biological activity that can be leveraged in various research applications.
Propriétés
Formule moléculaire |
C9H10BrClN2O |
|---|---|
Poids moléculaire |
277.54 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-[(E)-3-chloroprop-2-enyl]-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H10BrClN2O/c1-6-7(12)5-13(4-2-3-11)9(14)8(6)10/h2-3,5H,4,12H2,1H3/b3-2+ |
Clé InChI |
MSYNGALOTSPIEZ-NSCUHMNNSA-N |
SMILES isomérique |
CC1=C(C(=O)N(C=C1N)C/C=C/Cl)Br |
SMILES canonique |
CC1=C(C(=O)N(C=C1N)CC=CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


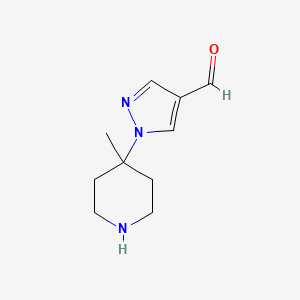

![5-Isopropyl-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B15278203.png)
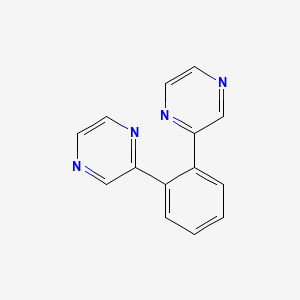
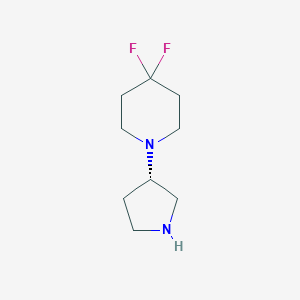

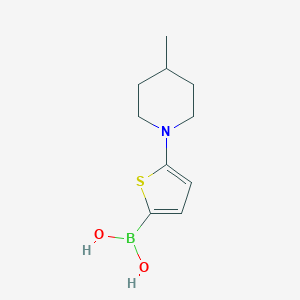
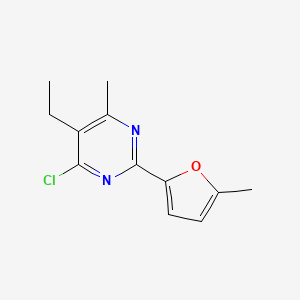

![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
